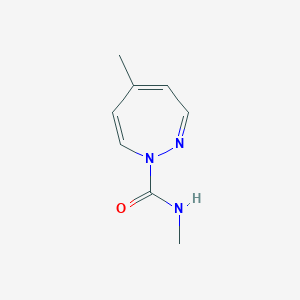
N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide is a seven-membered heterocyclic compound with two nitrogen atoms in the ring positions 1 and 2. This compound is part of the diazepine family, which is known for its diverse chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the heterocyclization of aliphatic diamines with suitable reagents can lead to the formation of diazepine derivatives . The reaction conditions typically involve the use of catalysts such as SmCl3·6H2O at room temperature in a solvent mixture of ethanol and chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a variety of substituted diazepine compounds.
Applications De Recherche Scientifique
N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide include other diazepine derivatives such as rilmazafone and various benzodiazepines .
Uniqueness
This compound is unique due to its specific chemical structure and the presence of two nitrogen atoms in the diazepine ring. This structural feature contributes to its distinct chemical and biological properties compared to other diazepine derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it an important compound for further study and development in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
88365-99-5 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N,5-dimethyldiazepine-1-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-7-3-5-10-11(6-4-7)8(12)9-2/h3-6H,1-2H3,(H,9,12) |
Clé InChI |
FTJYZNPOZRGRGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN(C=C1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


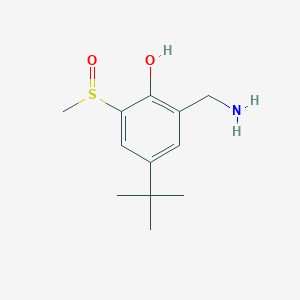
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
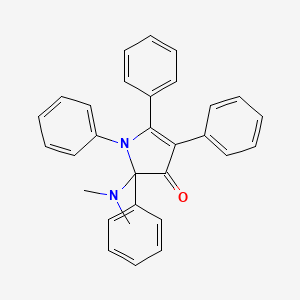
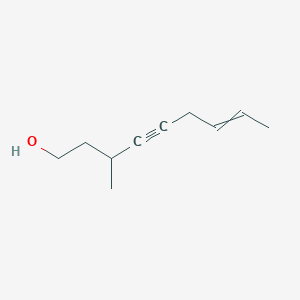
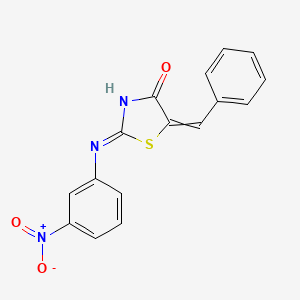
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
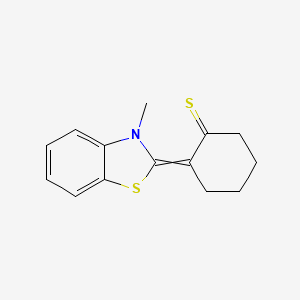

![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)

![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
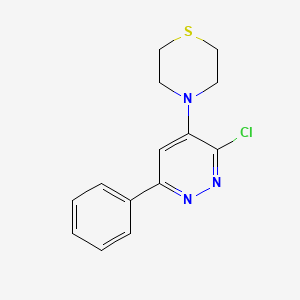
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
